molecular formula C8H19ClN2O3S B10824332 L-Buthionine-(S,R)-sulfoximine hydrochloride

L-Buthionine-(S,R)-sulfoximine hydrochloride

Cat. No.: B10824332
M. Wt: 258.77 g/mol
InChI Key: FMWPIVFRJOQKNQ-QNURJZHJSA-N
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Description

L-Buthionine-(S,R)-sulfoximine hydrochloride (BSO) is a stereospecific, cell-permeable inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis . By irreversibly binding to γ-GCS (Ki < 100 μM), BSO depletes intracellular GSH, rendering cells vulnerable to oxidative stress and enhancing the efficacy of chemotherapeutic agents . Its hydrochloride form exhibits variable potency across cancer types, with IC50 values of 1.9 μM (melanoma), 8.6 μM (breast), and 29 μM (ovarian cancer) . Analytical methods such as capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) with fluorometric detection are well-established for quantifying BSO and its diastereomers in biological matrices .

Properties

IUPAC Name

(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S.ClH/c1-2-3-5-14(10,13)6-4-7(9)8(11)12;/h7,10H,2-6,9H2,1H3,(H,11,12);1H/t7-,14?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWPIVFRJOQKNQ-QNURJZHJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=N)(=O)CC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Buthionine-(S,R)-sulfoximine hydrochloride can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of L-buthionine with sulfoximine under controlled conditions to form the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be efficient and cost-effective, ensuring the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

(a) Recrystallization for Diastereomer Separation

  • Process : Repeated recrystallization of DL-buthionine-SR-sulfoximine from water isolates L-buthionine-R-sulfoximine, while L-buthionine-S-sulfoximine is obtained via acid-alcohol mixtures (e.g., trifluoroacetic acid/ethanol/hexane) .

  • Conditions :

    • L-R-isomer : Recrystallized three times from hot water to achieve 99.99% purity (yield: ~0.13 g from 10 g starting material) .

    • L-S-isomer : Crystallized as trifluoroacetate salt (yield: ~50% based on initial S-isomer content) .

(b) Acid Addition Salt Formation

BSO-HCl is synthesized by reacting the free zwitterion with hydrochloric acid:

L-Buthionine-(S,R)-sulfoximine (zwitterion)+HClL-Buthionine-(S,R)-sulfoximine hydrochloride\text{L-Buthionine-(S,R)-sulfoximine (zwitterion)} + \text{HCl} \rightarrow \text{L-Buthionine-(S,R)-sulfoximine hydrochloride}

  • Purification : The hydrochloride salt is isolated via evaporation and lyophilization .

(a) Zwitterion Regeneration from Acid Salts

The hydrochloride salt is converted back to the free zwitterion using ion exchange chromatography:

  • Method : Dissolve BSO-HCl in water, pass through Dowex 50 (H⁺) resin, and elute with 3M NH₄OH .

  • Yield : >95% recovery after neutralization and drying .

(b) Interconversion Between Diastereomers

  • Chiral HPLC Separation :

    • Column : Lichrospher 100 RP-18 (5 μm).

    • Eluent : 17 mM D-proline and 8 mM cupric acetate (pH 2.35) at 0.5 mL/min .

    • Resolution : Baseline separation of L-S- and L-R-isomers achieved in 60 min .

(a) Enzyme Inhibition Mechanism

BSO-HCl acts as a transition-state analog for γ-GCS:

  • Phosphorylation : BSO binds to the enzyme’s active site and is phosphorylated, forming a stable intermediate :

BSO+ATPBSO-phosphate+ADP\text{BSO} + \text{ATP} \rightarrow \text{BSO-phosphate} + \text{ADP}

  • Competitive Inhibition : L-S-isomer competitively inhibits glutamate binding (Kᵢ = 1.2 μM), while L-R-isomer shows weaker inhibition (Kᵢ = 120 μM) .

(b) Redox Interactions

  • Glutathione Depletion : BSO-HCl reduces intracellular glutathione (GSH) by >95% in vivo, potentiating oxidative stress .

  • Reactive Oxygen Species (ROS) Induction : GSH depletion elevates ROS levels, triggering apoptosis in MYCN-amplified neuroblastoma cells (EC₅₀ = 500 μM) .

(a) Structural Confirmation

  • X-ray Diffraction : Confirmed absolute configuration of L-buthionine-R-sulfoximine (bond lengths: S–N = 1.62 Å, S–O = 1.49 Å) .

  • Optical Rotation : [α]ᴅ²⁰ = +31° to +35° (c = 1, 1N HCl) .

(b) Spectroscopic Data

Property Value Source
Molecular Formula C₈H₁₈N₂O₃S·HCl
Molecular Weight 258.77 g/mol
CAS Number 5072-26-4
UV-Vis Absorption λₘₐₓ = 340 nm (NADH assay)

(a) Chemosensitization

BSO-HCl enhances cytotoxicity of chemotherapeutic agents (e.g., doxorubicin) by depleting GSH:

  • In Vivo Synergy : Combined with doxorubicin (10 mg/kg), BSO-HCl (600 mg/kg/day) restored tumor response rates to 63% in MRP-expressing cancers .

(b) Redox Modulation

  • PKC-δ Activation : GSH depletion triggers PKC-δ translocation to membranes, inducing caspase-3-mediated apoptosis in cardiomyocytes .

Stability and Handling

  • Storage : Stable at 2–8°C in anhydrous form; hygroscopic in solution .

  • Decomposition : Susceptible to oxidation under prolonged light exposure .

Scientific Research Applications

L-Buthionine-(S,R)-sulfoximine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed in studies related to oxidative stress, redox biology, and cellular metabolism.

    Medicine: It is used in pharmacological research to study the effects of glutathione depletion and its implications in diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

L-Buthionine-(S,R)-sulfoximine hydrochloride exerts its effects by inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione synthesis. By blocking this enzyme, the compound effectively depletes cellular glutathione levels, leading to increased oxidative stress and altered cellular functions. This mechanism is particularly useful in research studies aimed at understanding the role of glutathione in various biological processes and diseases .

Comparison with Similar Compounds

Structural and Functional Differences

  • Stereospecificity : BSO’s (S,R)-configuration is critical for its activity, whereas the racemic d,l-BSO (a 1:1 mixture of diastereomers) shows reduced target specificity due to the presence of inactive enantiomers .
  • Mechanistic Efficacy: d,l-BSO effectively depletes GSH in vivo and reverses multidrug resistance protein (MRP)-mediated resistance to doxorubicin in MRP-expressing tumors. At 300–600 mg/kg/day, it reduces tumor GSH by >95% and restores doxorubicin retention in resistant cells .
  • Clinical Relevance: While BSO is used in preclinical oncology, d,l-BSO has demonstrated in vivo efficacy in xenograft models, achieving a 63% response rate in MRP-expressing tumors when combined with doxorubicin .

Limitations

  • The racemic mixture’s pharmacokinetic profile is less predictable due to stereochemical impurities, necessitating rigorous quality control during synthesis .

Comparison with Novel γ-GCS Inhibitors

Structural Diversity and Screening

Hamilton et al. () identified 10 novel γ-GCS inhibitors through 3D molecular modeling of the enzyme’s active site. These compounds, distinct from BSO in structure, include two lead candidates that deplete GSH and sensitize tumor cells to melphalan .

Compound Type Structure GSH Depletion Chemosensitization
BSO Sulfoximine backbone Yes Doxorubicin, cisplatin
Novel NCI Compounds Non-sulfoximine scaffolds Variable (4/10) Melphalan (2/10)

Advantages Over BSO

  • Avoidance of Nrf2-Mediated Resistance: BSO triggers Nrf2 activation, upregulating antioxidant pathways and promoting cell survival .
  • Diverse Chemical Scaffolds : Structural variability could reduce off-target effects and improve drug-likeness .

Pharmacokinetic and Analytical Considerations

Parameter BSO Hydrochloride d,l-BSO Novel Inhibitors
Analytical Methods CE, HPLC Similar to BSO Under development
Stereochemical Control Critical [(S,R)-specific] Less critical (racemic) Not applicable
Formulation Challenges Nanoencapsulation improves delivery Limited data Requires optimization

Biological Activity

L-Buthionine-(S,R)-sulfoximine hydrochloride (BSO) is a potent inhibitor of glutathione (GSH) biosynthesis, primarily acting through the inhibition of γ-glutamylcysteine synthetase. This compound has garnered attention for its diverse biological activities, particularly in cancer research and oxidative stress studies. This article synthesizes findings from various studies to elucidate the biological activity of BSO, including its effects on cellular mechanisms, therapeutic applications, and toxicity profiles.

BSO's primary action is through the depletion of intracellular GSH levels, which plays a crucial role in cellular defense against oxidative stress. GSH is a key antioxidant that protects cells from reactive oxygen species (ROS). The depletion of GSH by BSO leads to increased ROS production, which can trigger apoptosis and necrosis in various cell types.

Key Findings:

  • GSH Depletion and ROS Generation : In heart-derived H9c2 cells, treatment with 10 mM BSO resulted in a significant decrease in GSH levels (approximately 80% depletion within 30 minutes) and a corresponding increase in ROS production. This oxidative stress was linked to cell death via caspase-3 activation and morphological changes indicative of apoptosis .
  • PKC-δ Activation : BSO-induced GSH depletion was found to activate protein kinase C delta (PKC-δ), contributing to ROS generation and subsequent cell death. Inhibition of PKC-δ significantly reduced both LDH release (a marker of cell death) and ROS levels .

Therapeutic Applications

BSO has been investigated for its potential to enhance the efficacy of various chemotherapeutic agents by overcoming drug resistance associated with elevated GSH levels in tumors.

Case Studies:

  • Combination with Melphalan : A phase I clinical trial demonstrated that BSO could be safely administered alongside melphalan in patients with refractory malignancies. The combination resulted in significant GSH depletion (to less than 10% of baseline levels) but was associated with increased myelosuppression .
  • Reversal of Drug Resistance : In studies involving multidrug-resistant cancer models, BSO effectively reversed resistance mechanisms mediated by the multidrug resistance protein (MRP). The combination of BSO with doxorubicin restored sensitivity in resistant tumor cells, indicating its potential as an adjuvant therapy .

Toxicity Profile

While BSO is generally well-tolerated, its ability to deplete GSH can lead to increased susceptibility to oxidative damage and myelosuppression when used in combination with other cytotoxic agents.

Observations:

  • Toxicity Assessment : In clinical trials, patients receiving BSO experienced minimal toxic effects when administered alone; however, combining it with other agents like melphalan led to significant hematological toxicity .
  • Cellular Effects : Prolonged exposure to high concentrations of BSO resulted in severe reductions in cellular thiol levels, which could compromise cellular integrity and function over time .

Summary Table of Biological Activities

ActivityDescriptionReference
GSH DepletionInduces significant reduction in intracellular GSH levels leading to increased ROS production
Apoptosis InductionTriggers cell death pathways via caspase activation
Drug Resistance ReversalEnhances sensitivity to chemotherapeutic agents like doxorubicin in resistant tumors
ToxicityAssociated with myelosuppression when combined with other drugs

Q & A

Q. What is the mechanism of action of L-Buthionine-(S,R)-sulfoximine (BSO) in depleting glutathione (GSH)?

BSO is a cell-permeable, irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis. By blocking γ-GCS, BSO prevents the conjugation of glutamate and cysteine, thereby depleting intracellular GSH pools. This induces oxidative stress, making cells susceptible to redox-sensitive apoptosis or ferroptosis . Methodological Note : To validate GSH depletion, use the GSH reductase recycling assay (e.g., DTNB-based methods) in treated cells. For example, B-cell lymphoma cells treated with 1 mM BSO showed >95% GSH depletion within 12 hours .

Q. How do I determine the optimal BSO concentration for in vitro studies?

BSO’s IC50 varies by cell type due to baseline γ-GCS activity and GSH turnover rates. For instance:

  • Melanoma: 1.9 μM
  • Breast cancer: 8.6 μM
  • Ovarian cancer: 29 μM .
    Protocol : Perform dose-response curves (0.1–100 μM) with 24–72-hour exposure. Measure viability (MTT/ATP assays) and GSH levels (recycling assay) to identify the IC50 for your model. Include NAC (N-acetylcysteine) as a control to confirm oxidative stress-mediated effects .

Q. What are standard storage conditions for BSO?

BSO is stable as a powder at -20°C for 3 years and in solvent (e.g., DMSO) at -80°C for 1 year . Prepare stock solutions in sterile PBS or culture-grade DMSO (≤10 mM) to avoid solubility issues .

Advanced Research Questions

Q. How do I address contradictory data on BSO’s efficacy across cancer models?

BSO’s variable IC50 values (e.g., 1.9 μM in melanoma vs. 29 μM in ovarian cancer) reflect differences in:

  • Baseline GSH levels (e.g., drug-resistant tumors often have elevated GSH).
  • Compensatory antioxidant pathways (e.g., thioredoxin or catalase activity).
    Experimental Design :
  • Pre-screen models for γ-GCS expression (Western blot) and basal GSH levels.
  • Combine BSO with inhibitors of alternative redox systems (e.g., auranofin for thioredoxin reductase) to enhance efficacy .

Q. How can I validate BSO-induced oxidative stress in vivo?

Protocol :

  • Administer BSO via intraperitoneal injection (6 mmol/kg in BALB/c mice).
  • Sacrifice at 0.5–24 hours post-treatment.
  • Measure biomarkers:
    • Plasma NGF (increases due to oxidative stress).
    • Tissue GSH (HPLC or enzymatic assays).
    • Mitochondrial damage (e.g., cytochrome c release) .
      Control : Use the inactive isomer L-buthionine-R-sulfoximine to confirm γ-GCS-specific effects .

Q. What confounding factors arise when combining BSO with other therapies?

BSO sensitizes cells to ROS-inducing agents (e.g., cisplatin), but timing and sequencing are critical:

  • Pre-treatment : Incubate cells with BSO (24 hours) before adding chemotherapy to ensure GSH depletion.
  • Post-treatment : Concurrent use may reduce efficacy due to competing redox interactions.
    Validation : Assess synergy via Chou-Talalay combination index (CI) analysis .

Q. How do I mitigate off-target effects of BSO in long-term studies?

Prolonged BSO exposure may alter lipid peroxidation or iron metabolism, complicating ferroptosis studies. Solutions :

  • Use low-dose pulses (e.g., 12-hour treatments followed by washout).
  • Monitor lipid ROS (C11-BODIPY probe) and iron levels (ferrozine assay) .

Q. Why does ascorbate rescue BSO-induced toxicity in some models?

Ascorbate (vitamin C) regenerates GSH-independent antioxidant capacity by reducing dehydroascorbate. In BSO-treated newborn rats, ascorbate restored tissue redox balance and reduced mortality, highlighting compensatory pathways . Experimental Tip : Co-administer ascorbate (1–10 mM in vitro; 100 mg/kg in vivo) to test its protective role .

Data Interpretation and Troubleshooting

Q. How to resolve discrepancies in ROS measurements after BSO treatment?

BSO-induced ROS (e.g., 3–4-fold increase in neuroblastoma cells) can vary due to:

  • Probe selection (DCFH-DA vs. MitoSOX for mitochondrial vs. cytoplasmic ROS).
  • Timepoint variability (peak ROS at 6–12 hours, declining by 24 hours).
    Recommendation : Use multiple probes and time-course assays .

Q. What controls are essential for BSO experiments?

  • Positive control : H₂O₂ or erastin to validate ROS/ferroptosis assays.
  • Negative control : Inactive isomer (L-buthionine-R-sulfoximine).
  • Rescue control : NAC or GSH monoester to confirm oxidative stress mechanisms .

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